Physical and chemical properties of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
Physical and chemical properties of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
An In-depth Technical Guide to (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications
Foreword
In the landscape of modern medicinal chemistry and materials science, the utility of a synthetic building block is measured by its versatility, reliability, and the unique structural motifs it can introduce. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid emerges as a reagent of significant interest, offering a trifunctional scaffold that is primed for strategic molecular construction. The presence of a boronic acid group, a chloro substituent, and a methylcarbamoyl moiety on a central phenyl ring provides a rich platform for generating chemical diversity. This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth examination of this compound's core properties, offers field-proven insights into its synthesis and characterization, and explores its application as a pivotal intermediate in contemporary organic synthesis.
Core Physicochemical & Structural Characteristics
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a substituted arylboronic acid. Structurally, it is a benzene ring substituted at positions 1, 3, and 5. The boronic acid group [-B(OH)₂] at C1 makes it a cornerstone reagent for palladium-catalyzed cross-coupling reactions. The chloro group at C3 and the methylcarbamoyl group [-C(=O)NHCH₃] at C5 are critical for modulating the electronic properties of the ring and for establishing specific, non-covalent interactions in a target-bound state, such as hydrogen bonding.
Key Property Summary
The physical and chemical properties of a reagent are fundamental to its application in synthesis, dictating reaction conditions, solvent choice, and purification strategies. The data below is compiled from empirical data for closely related analogs and predictive models, providing a reliable baseline for laboratory use.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₈H₉BClNO₃ | Derived from structure |
| Molecular Weight | 213.44 g/mol | Calculated from formula |
| IUPAC Name | (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid | Standard nomenclature |
| CAS Number | Not assigned; (analogs 957120-57-9, 957120-49-9) | [1][2] |
| Appearance | White to off-white crystalline powder | Typical for arylboronic acids[3][4] |
| Melting Point | Expected >180 °C | Based on analogs like 3-chlorophenylboronic acid (185-189 °C) |
| pKa | ~6.9 - 8.8 | Predicted for diethyl analog is 6.98. The electron-withdrawing groups lower the pKa from the baseline for phenylboronic acid (~8.8)[4][5][6] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol); low water solubility | Based on general phenylboronic acid properties[4] |
| Stability | Stable under dry, inert conditions. Moisture sensitive. | Can dehydrate to form boroxine anhydrides, especially upon heating[4][7] |
Synthesis and Purification Protocol
The synthesis of arylboronic acids is a well-established process in organic chemistry. The most robust and common pathway involves the formation of an organometallic intermediate (typically a Grignard reagent) from an aryl halide, followed by quenching with a boron electrophile and subsequent hydrolysis.[8] This approach ensures high yields and purity, which are critical for downstream applications.
Recommended Synthetic Workflow
The logical synthetic route begins with a commercially available precursor, 3-bromo-5-chlorobenzoyl chloride, and proceeds through amidation and metal-halogen exchange to the final product.
Caption: Synthetic pathway for (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 3-bromo-5-chloro-N-methylbenzamide (Intermediate)
-
Reaction Setup: To a solution of 3-bromo-5-chlorobenzoyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask cooled to 0°C, add aqueous methylamine solution (40%, 1.2 eq) dropwise.
-
Reaction Execution: Stir the mixture vigorously at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup and Isolation: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure amide intermediate.
Part 2: Synthesis of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
-
Grignard Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.5 eq). Add a solution of the 3-bromo-5-chloro-N-methylbenzamide intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. Once initiated, reflux the mixture until the magnesium is consumed (approx. 2-3 hours).[8]
-
Borylation: Cool the resulting Grignard solution to -78°C (dry ice/acetone bath). Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the internal temperature below -65°C.[9]
-
Hydrolysis: After stirring at -78°C for 1 hour, allow the reaction to warm slowly to 0°C. Quench the reaction by the slow addition of 1M aqueous HCl. Stir vigorously for 30 minutes.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid is the crude boronic acid, which can be purified by trituration with a hexane/ethyl acetate mixture or by column chromatography.
Chemical Reactivity and Core Applications
The primary utility of this reagent lies in its role as a coupling partner in Suzuki-Miyaura reactions. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized centers.[6]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
In drug discovery, this reaction is invaluable.[3] It allows for the modular assembly of complex molecules. The (3-chloro-5-(methylcarbamoyl)phenyl) moiety can be precisely installed into a lead compound to probe structure-activity relationships (SAR). The chloro group acts as a lipophilic element and can occupy halogen pockets in protein active sites, while the methylcarbamoyl group is an excellent hydrogen bond donor and acceptor, capable of forming key interactions to improve binding affinity and selectivity.[10] The boronic acid functional group itself has seen a dramatic rise in importance, with several FDA-approved drugs, such as Velcade (Bortezomib), being boronic acid derivatives themselves.[6][11]
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized material is a non-negotiable step. A combination of spectroscopic techniques provides a comprehensive analytical profile.
Spectroscopic Data (Expected)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.5-8.2 (br s, 2H): Protons of the B(OH)₂ group.
-
δ 8.4-8.6 (q, 1H): N-H proton of the amide, shows coupling to the methyl group.
-
δ 8.0-7.8 (m, 3H): Three aromatic protons on the phenyl ring.
-
δ 2.8 (d, 3H): Methyl group protons, doublet due to coupling with the N-H proton.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 166-164: Carbonyl carbon (C=O).
-
δ 140-120: Aromatic carbons. The carbon attached to boron (C-B) may be broad or unobserved.[12]
-
δ 26-25: Methyl carbon (-CH₃).
-
-
¹¹B NMR (128 MHz, DMSO-d₆):
-
Mass Spectrometry (LC-MS, ESI-):
-
A high-sensitivity LC-MS/MS method is the preferred technique for boronic acid analysis.[14][15] Analysis in negative electrospray ionization (ESI-) mode is typical.
-
Expected Ion: [M-H]⁻ at m/z 212.03.
-
Note: Boronic acids can be challenging to analyze by MS due to in-source dehydration to boroxines.[16] Using optimized conditions with a mobile phase modifier like ammonium acetate can improve detection.[16] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[17]
-
Stability, Storage, and Handling
Proper handling and storage are crucial to maintain the integrity and reactivity of boronic acids.
-
Stability: The primary degradation pathway for boronic acids is intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This process is reversible upon exposure to water but can complicate stoichiometry in reactions if not accounted for. The compound is also sensitive to moisture and air.[7]
-
Storage Recommendations: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (Nitrogen or Argon) is recommended to minimize degradation.[5]
-
Handling: As a laboratory chemical, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Avoid inhalation of dust and direct skin contact. The compound is classified as an irritant and is harmful if swallowed.[18]
Conclusion
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is more than just a chemical intermediate; it is a strategic tool for molecular design. Its pre-installed functionality allows for the rapid generation of analogs in drug discovery campaigns and the synthesis of precisely functionalized materials. Understanding its properties, synthesis, and analytical profile, as detailed in this guide, empowers researchers to leverage its full potential, accelerating the pace of innovation in both pharmaceutical and materials science.
References
-
The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. (n.d.). Available at: [Link] (3-CHLORO-5-CYANOPHENYL)BORONIC%20ACID.html
-
Fulcrum Pharma. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. Available at: [Link]
-
Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). Available at: [Link]
-
Supplemental Information for Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters. (2012). The Royal Society of Chemistry. Available at: [Link]
-
Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. RSC Adv., 9, 30773. Available at: [Link]
-
Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 855. Available at: [Link]
-
Jian, J., et al. (2022). Dissociation of 2,6‐Diarylphenylboronic acids in water. Chemistry – A European Journal. Available at: [Link]
-
Angiulli, G., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(22), 16458. Available at: [Link]
-
Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. Available at: [Link]
-
PubChem. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. Available at: [Link]
-
ResearchGate. Selected boronic acids and their pKa values. (Diagram). Available at: [Link]
-
Pasilis, S. P., & Kaddis, C. S. (2019). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Anal. Chem., 91(22), 14659–14665. Available at: [Link]
-
Liu, Z., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Society for biomaterials, 2(1), 1-10. Available at: [Link]
-
Kador, P. F., et al. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Chemosensors, 11(4), 244. Available at: [Link]
-
Ishihara, K., et al. (2002). (3,4,5-TRIFLUOROPHENYL)BORONIC ACID-CATALYZED AMIDE FORMATION FROM CARBOXYLIC ACIDS AND AMINES. Organic Syntheses, 79, 176. Available at: [Link]
-
Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Available at: [Link]
-
Semantic Scholar. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Available at: [Link]
- Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
-
Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Anal. Methods, 5, 3386-3394. Available at: [Link]
-
PubChem. Phenylboronic Acid. Available at: [Link]
-
Bioon. (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid. Available at: [Link]
-
Kairav Chemofarbe Industries Ltd. Phenyl Boronic Acid (PBA). Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 5. 3-Chloro-5-(diethylcarbamoyl)phenylboronic acid CAS#: 957120-59-1 [m.chemicalbook.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. 957120-59-1 | (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid - AiFChem [aifchem.com]
